6-chloro-2-fluoroquinoline
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Overview
Description
6-Chloro-2-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroaniline with 2,3,4,5-tetrafluorobenzoyl chloride under basic conditions, followed by cyclization to form the quinoline ring . Another method involves the nucleophilic substitution of 2-chloro-6-fluoroquinoline-3-carbaldehyde with various nucleophiles in the presence of a base such as potassium carbonate in N,N-dimethylformamide .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and solvents that can be recycled and reused is also common to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Cross-Coupling Reactions: The fluorine atom can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in N,N-dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts and organometallic reagents.
Major Products:
Scientific Research Applications
6-Chloro-2-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-chloro-2-fluoroquinoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . The compound’s ability to interact with these enzymes is due to its unique chemical structure, which allows it to bind effectively to the enzyme-DNA complex .
Comparison with Similar Compounds
- 6-Fluoroquinoline
- 6-Chloroquinoline
- 2-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 6-Chloro-2-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to its analogs. For example, 6-fluoroquinoline lacks the chlorine atom, which can affect its reactivity in nucleophilic substitution reactions . Similarly, 6-chloroquinoline lacks the fluorine atom, which can influence its ability to participate in cross-coupling reactions .
Properties
CAS No. |
179488-08-5 |
---|---|
Molecular Formula |
C9H5ClFN |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
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